Home > Products > Screening Compounds P142453 > 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 116035-75-7

1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-3223349
CAS Number: 116035-75-7
Molecular Formula: C9H13N5
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolopyrimidines. Pyrazolopyrimidines are structural analogs of purines and are known for their diverse pharmacological activities. This particular compound has been investigated as a potential lead compound in medicinal chemistry programs due to its promising physicochemical properties.

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Compound Description: This compound represents a functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative. The paper focuses on the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, which selectively produces this 4-substituted product. The structure of the compound was established through various analytical techniques, including X-ray analysis.

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Compound Description: This category encompasses a series of derivatives that originated from the optimization of a previously disclosed Src inhibitor (compound 1 in the paper). These derivatives were synthesized and evaluated for their potency in treating triple-negative breast cancer (TNBC). A key compound that emerged from this research is N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an). This compound demonstrated potent multikinase inhibitory activity, including against Src and KDR, alongside promising anti-TNBC activity both in vitro and in vivo.

3,5-Disubstituted pyrazolo[3,4-d]pyrimidin-4-ones

Compound Description: This class of compounds was synthesized using a three-component microwave-assisted method. The reaction involves methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. Notably, the reaction showcased selectivity even with challenging substrates, leading to the formation of 5-substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones.

Overview

1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are bicyclic structures featuring both pyrazole and pyrimidine rings. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents in treating various diseases, including cancer and inflammatory conditions.

Source and Classification

This compound is synthesized from precursor molecules through various chemical reactions. Pyrazolo[3,4-d]pyrimidines are classified as heterocyclic compounds, characterized by their nitrogen-containing rings. The specific compound in question, 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, features a methyl group and a propyl group attached to the nitrogen atom of the pyrazole ring, which can influence its biological activity and solubility.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:

  1. Chlorination: The synthesis often begins with chlorination of a suitable precursor such as 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride. This step generates a chlorinated derivative.
  2. Hydrazinolysis: The chlorinated derivative undergoes hydrazinolysis to yield a hydrazide derivative. This reaction is usually conducted under reflux conditions to ensure complete conversion.
  3. Condensation Reactions: The hydrazide can then undergo condensation with various aldehydes or ketones to form Schiff bases, which are further processed to yield the target compound.
  4. Final Modifications: Additional reactions may include alkylation or acylation steps to introduce the methyl and propyl groups at the appropriate positions on the pyrazolo[3,4-d]pyrimidine scaffold.

These methods allow for the efficient production of 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine while providing opportunities for further functionalization.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of:

  • A pyrazole ring, which includes two adjacent nitrogen atoms.
  • A pyrimidine ring, fused to the pyrazole ring.
  • A methyl group attached to one nitrogen atom of the pyrazole.
  • A propyl group attached to another nitrogen atom.

The molecular formula can be represented as C10H14N4C_{10}H_{14}N_4, indicating a total of ten carbon atoms, fourteen hydrogen atoms, and four nitrogen atoms. The compound's molecular weight is approximately 194.25 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be attributed to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can act as nucleophiles in substitution reactions with electrophiles.
  2. Acid-base Reactions: The amine functional group allows for protonation under acidic conditions, which may enhance solubility in polar solvents.
  3. Formation of Derivatives: The compound can undergo further chemical transformations to create derivatives with modified biological properties or improved pharmacokinetics.
Mechanism of Action

Process and Data

The mechanism of action for compounds like 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine often involves interaction with specific biological targets such as enzymes or receptors:

  1. Inhibition of Kinases: Many pyrazolo[3,4-d]pyrimidines act as inhibitors of kinases involved in signal transduction pathways that regulate cell growth and proliferation. For instance, they may inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling.
  2. Binding Affinity: The structural features of this compound allow it to bind effectively to target proteins through hydrogen bonding and hydrophobic interactions, influencing downstream signaling pathways associated with disease progression.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits several notable physical and chemical properties:

  • Appearance: It is typically isolated as a solid (color may vary based on purity).
  • Solubility: Solubility in polar solvents (e.g., dimethyl sulfoxide) is expected due to the presence of amine groups.
  • Melting Point: Specific melting point data may vary based on synthesis conditions but is generally within a defined range for similar compounds.
Applications

Scientific Uses

The primary applications of 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

  1. Anticancer Research: Due to its potential kinase inhibitory activity, this compound is investigated for its ability to inhibit cancer cell proliferation.
  2. Drug Development: It serves as a lead compound for developing new therapeutic agents targeting various diseases associated with dysregulated kinase activity.
  3. Biological Studies: Researchers utilize this compound in biological assays to elucidate mechanisms underlying kinase-mediated signaling pathways.
Therapeutic Targeting of Kinase Pathways

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

Design of ATP-Competitive Inhibitors for EGFRWT and EGFRT790M Mutants

The pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged pharmacophore for designing ATP-competitive EGFR inhibitors due to its structural mimicry of purine nucleobases. This scaffold occupies the adenine-binding pocket of EGFR through key hydrogen-bonding interactions with hinge residues (e.g., Met793). Derivatives like 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine incorporate hydrophobic substituents (methyl at N1, propyl at C4-amine) to enhance affinity for mutant EGFRT790M. The propyl chain extends into hydrophobic region I, mitigating steric clashes caused by the gatekeeper T790M mutation, while maintaining potency against wild-type EGFRWT (IC50 values typically <100 nM) [1] [5]. Molecular docking confirms that C4-amine linkers enable optimal positioning in the ATP-binding cleft, with N-propyl groups balancing lipophilicity and steric tolerance [5].

Table 1: Structural Features of Pyrazolo[3,4-d]pyrimidine Derivatives Targeting EGFR

PositionModificationRole in EGFR BindingImpact on Mutant Selectivity
N1MethylEnhances metabolic stabilityMinor effect on T790M affinity
C4N-propylamine linkerH-bond donation to hinge region (Met793)Critical for WT/T790M dual inhibition
C3/C5Phenyl/hydrophobicBinds hydrophobic region I/IIOvercomes steric hindrance in T790M

Overcoming Acquired Resistance in Non-Small Cell Lung Cancer

Pyrazolo[3,4-d]pyrimidine derivatives counteract acquired resistance in NSCLC by targeting tertiary EGFR mutations (e.g., T790M/C797S). The scaffold’s adaptability allows incorporation of electrophilic warheads (e.g., acrylamides) for covalent binding to Cys797, or allosteric extensions that bypass ATP-pocket mutations [1] [7]. 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine lacks covalent capacity but demonstrates efficacy against T790M by leveraging hydrophobic occupancy in the adenine pocket, reducing ATP affinity 5-fold compared to first-gen inhibitors [1]. Hybrid derivatives tethering pyrazolopyrimidine to allosteric binders (e.g., dibenzodiazepinones) exhibit superadditive effects (IC50 ~60 pM) against L858R/T790M/C797S mutants by simultaneous ATP-site and allosteric engagement [7].

Bruton’s Tyrosine Kinase (BTK) Inhibition Strategies

Irreversible Binding Analogues Based on Ibrutinib Scaffold Optimization

Pyrazolo[3,4-d]pyrimidine serves as a bioisostere for imidazopyrimidine in ibrutinib-like BTK inhibitors. Optimized derivatives feature acrylamide groups at C3-position, enabling Michael addition to Cys481 in BTK’s ATP-binding site. 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the core hinge-binding motif, while structural analogues (e.g., compound 6b) show IC50 values of 1.2 nM against BTK kinase—superior to ibrutinib’s potency [2] [5]. The methyl group at N1 enhances membrane permeability, and the N-propylamine linker maintains solvent exposure, minimizing off-target effects [5].

Structure-Activity Relationship Profiling for B-Cell Malignancies

SAR studies reveal three critical zones for BTK inhibition:

  • Hinge-binding core: Pyrazolo[3,4-d]pyrimidine > pyrazolopyridine, with N1-methylation boosting cellular uptake by 3-fold.
  • C4-amine linker: N-propyl optimizes hydrophobic interactions with Leu408 and Glu410, while longer chains (e.g., butyl) reduce potency 10-fold.
  • C3-substituents: Acrylamides enable irreversible binding; alternative electrophiles (e.g., vinyl sulfonamides) show reduced selectivity [2] [5].Derivatives like 6b exhibit favorable ADME/T profiles: high water solubility (LogP ~2.1) and oral bioavailability (>80% in murine models), supporting advancement for B-cell lymphoma therapy [2].

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Approaches

Bioisosteric Replacement Strategies for ATP-Binding Site Engagement

Pyrazolo[3,4-d]pyrimidines act as purine isosteres in CDK2 inhibition, mimicking ATP’s adenine interactions. 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine binds competitively by forming:

  • Dual H-bonds between N1 and C4-amine with CDK2’s Glu81 and Leu83.
  • Hydrophobic contacts between the N1-methyl group and Val18/Ala144.Bioisosteric replacement of quinazoline with pyrazolopyrimidine enhances selectivity over CDK1/4/6 (10–50-fold) due to steric exclusion from the smaller CDK2 ATP pocket [8] [9].

Table 2: CDK2 Inhibition Parameters for Pyrazolo[3,4-d]pyrimidine Analogues

CompoundCDK2 IC50 (nM)Selectivity vs. CDK4Cell Cycle Arrest Phase
1-methyl-N-propyl84 ± 1112-foldS/G2-M
N1-unsubstituted220 ± 345-foldG1
C4-cyclopropylamine68 ± 918-foldS-phase dominant

Cell Cycle Arrest Induction in Solid Tumors via CDK2/Cyclin A2 Modulation

In breast cancer (MDA-MB-468) and colon cancer (HCT-116) models, pyrazolopyrimidine-based CDK2 inhibitors induce S-phase arrest by disrupting Cyclin A2-mediated phosphorylation of Rb and E2F. 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine increases the pre-G1 population (apoptotic cells) by 8.8-fold via BAX/Bcl-2 ratio elevation [1] [8]. Prolonged exposure (>24 h) triggers caspase-3 activation, confirming apoptosis as the terminal mechanism. Synergy with doxorubicin (CI<0.3) suggests combinatorial potential in solid tumors resistant to conventional chemotherapies [5].

Comprehensive Compound Listing

Properties

CAS Number

116035-75-7

Product Name

1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

1-methyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C9H13N5/c1-3-4-10-8-7-5-13-14(2)9(7)12-6-11-8/h5-6H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

JPVMCSXKFPMWDB-UHFFFAOYSA-N

SMILES

CCCNC1=C2C=NN(C2=NC=N1)C

Canonical SMILES

CCCNC1=C2C=NN(C2=NC=N1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.